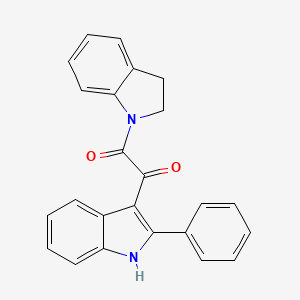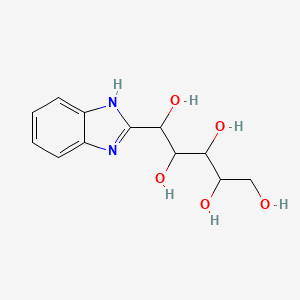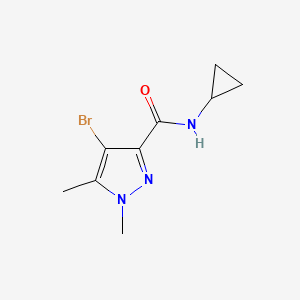
2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-1-(2-phenyl-1H-indol-3-yl)ethanone
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to 2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-1-(2-phenyl-1H-indol-3-yl)ethanone often involves condensation reactions, where indole units are combined with acetophenones or similar derivatives under controlled conditions. For instance, Mosslemin and Movahhed (2012) described efficient syntheses of bis(1H-indol-3-yl)ethanones via reactions of phenylglyoxals with indole in the presence of B(HSO4)3 in solvent-free conditions, highlighting a method that could potentially be adapted for the synthesis of the target compound (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure of similar indole-derivatives has been characterized using various spectroscopic techniques, including X-ray diffraction, which helps in understanding the spatial arrangement and bonding within these molecules. For example, Nycz et al. (2010) performed X-ray structures and computational studies on cannabinoids, which, while not directly related, share structural motifs that could provide insights into the molecular structure of the target compound (Nycz et al., 2010).
Chemical Reactions and Properties
The reactivity and chemical behavior of indole derivatives are influenced by their unique molecular structure. For instance, the acid-catalyzed rearrangements and reactions with arylamines catalyzed by BF3·Etherate demonstrate the reactivity of indole-containing compounds under different conditions, potentially applicable to the target compound (Cardillo et al., 1992; Harano et al., 2007).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystal structure, are crucial for understanding the behavior of chemical compounds. While specific data on the target compound might not be readily available, studies on similar compounds provide a foundation for predicting its physical characteristics (Kobayashi et al., 1993).
Chemical Properties Analysis
Chemical properties such as reactivity with different reagents, stability under various conditions, and the potential for undergoing specific reactions are essential for comprehending the chemistry of indole derivatives. Research on the synthesis and reactivity of similar compounds offers insights into the chemical properties that could be expected from 2-(2,3-dihydro-1H-indol-1-yl)-2-oxo-1-(2-phenyl-1H-indol-3-yl)ethanone (Pirrung et al., 2002).
Propiedades
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-(2-phenyl-1H-indol-3-yl)ethane-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N2O2/c27-23(24(28)26-15-14-16-8-4-7-13-20(16)26)21-18-11-5-6-12-19(18)25-22(21)17-9-2-1-3-10-17/h1-13,25H,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVXUEFCYFDDOIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)C(=O)C3=C(NC4=CC=CC=C43)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-({[2-(1,3-benzodioxol-5-ylcarbonyl)hydrazino]carbonothioyl}amino)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate](/img/structure/B4641773.png)

![3-methyl-5-oxo-N-[2-(phenylthio)phenyl]-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4641791.png)
![N-[3-(2-pyrimidinyloxy)benzyl]cyclopropanamine hydrochloride](/img/structure/B4641795.png)
![N-{5-[3-bromo-4-(2-propyn-1-yloxy)benzylidene]-4-oxo-4,5-dihydro-1,3-thiazol-2-yl}acetamide](/img/structure/B4641802.png)

![6-{[(4-methylphenyl)thio]methyl}-2-phenyl-1H-pyrazolo[3,4-b]pyridine-3,4(2H,7H)-dione](/img/structure/B4641823.png)

![N-benzyl-2-[4-oxo-5-(4-propoxyphenyl)thieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B4641834.png)
![2-methyl-3-nitro-N-({[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4641846.png)
![1-[benzyl(methyl)amino]-3-[4-({[2-(3-pyridinyloxy)ethyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B4641858.png)
![1-[4-(butylamino)-6-methyl-1-phenyl-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B4641868.png)
![methyl [2-chloro-4-({[2-(phenylthio)phenyl]amino}sulfonyl)phenoxy]acetate](/img/structure/B4641870.png)
